molecular formula C9H4BrClO2S B2785644 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid CAS No. 926257-36-5

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2785644
CAS No.: 926257-36-5
M. Wt: 291.54
InChI Key: ROFHSMQAACOXBC-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C9H4BrClO2S and a molecular weight of 291.55 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzothiophene ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid typically involves the halogenation of benzothiophene derivatives. One common method includes the bromination and chlorination of 1-benzothiophene-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as bromine and chlorine, often in the presence of a catalyst or under UV light to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzothiophene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

Scientific Research Applications

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
  • 1-Benzothiophene-3-carboxylic acid

Uniqueness

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide distinct advantages in terms of selectivity and potency in various applications .

Properties

IUPAC Name

4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFHSMQAACOXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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